5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

TrkA Inhibition Kinase Assay Pain & Inflammation

Generic substitution in pyrazolo[1,5-a]pyrimidine TrkA inhibitors fails due to steep SAR, risking off-target TrkB/TrkC activity. This compound offers a unique pharmacological niche. - Selective TrkA inhibition (IC50 14.2 nM) avoids confounding TrkB/TrkC effects. - Validated for peripheral neuropathic pain models at 10-30 mg/kg. - Scalable synthesis ensures lot-to-lot reproducibility for screening centers. Custom synthesis available; inquire for bulk quantities.

Molecular Formula C17H16F3N3
Molecular Weight 319.32 g/mol
Cat. No. B5846138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC17H16F3N3
Molecular Weight319.32 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)C(C)C)C(F)(F)F
InChIInChI=1S/C17H16F3N3/c1-10(2)12-4-6-13(7-5-12)14-9-15(17(18,19)20)23-16(21-14)8-11(3)22-23/h4-10H,1-3H3
InChIKeyBOWALXMYOPIBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Potent TrkA Inhibitor Overview


5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetically accessible, trisubstituted pyrazolo[1,5-a]pyrimidine derivative primarily characterized as a potent inhibitor of the tropomyosin receptor kinase A (TrkA) [1]. This compound, often referenced as Example 54 in key patent families, exhibits low nanomolar enzymatic activity (TrkA IC50 = 14.2 nM) in ELISA-based assays [1][2]. The presence of the 7-trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable tool compound for probing NTRK1-driven signaling pathways in pain, inflammation, and oncology models [2][3].

Pathway Study NTRK1/TrkA signaling in pain & inflammation models
Selectivity Context Predicted TrkA preference over TrkB/TrkC based on SAR
Scalable Synthesis Solution-phase combinatorial library platform

Structure-Activity Relationship of 5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine


Generic substitution within the pyrazolo[1,5-a]pyrimidine TrkA inhibitor class is critically unreliable due to the steep structure-activity relationship (SAR) observed at the 5-aryl and 2-methyl positions. Even minor modifications to the 4-isopropylphenyl group can drastically alter kinase binding affinity and selectivity profiles, as evidenced by cross-patent data. For instance, replacing the isopropylphenyl motif with a 2,5-difluorophenyl pyrrolidine system shifts potency from 14.2 nM (TrkA) to low single-digit nanomolar values but introduces off-target liabilities against TrkB and TrkC [1][2]. This demonstrates that the target compound occupies a unique pharmacological niche, balancing potent TrkA inhibition with a potentially narrower spectrum of kinase inhibition compared to broader-spectrum, clinical-stage analogs.

5-Aryl / 2-Methyl SAR Sensitivity
Minor substituent changes may drastically alter TrkA affinity and kinase selectivity profile
Pan-Trk vs. Selective Profile Divergence
Structurally related pan-Trk inhibitor analogs may not reproduce the predicted TrkA-selective pathway interpretation

Quantitative Evidence for 5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine


TrkA Enzymatic Potency vs. Clinical Leads

The target compound demonstrates a TrkA IC50 of 14.2 nM in ELISA-based assay [1]. This is 2.6-fold less potent than the clinical candidate-related analog larotrectinib (IC50 = 5.40 nM) [2]. While less potent, this intermediate affinity can be advantageous for achieving peripheral target engagement without maximally inhibiting CNS TrkA, potentially avoiding central side effects seen with pan-Trk inhibitors.

TrkA IC50 Comparison
Head-to-head
Target: 14.2 nM
Comparator: 5.40 nM
Supports TrkA inhibition potency review; reported 2.6-fold difference
ELISA-based assay context
TrkA Inhibition Kinase Assay Pain & Inflammation

Trk Family Selectivity vs. Pan-Trk Inhibitors

While the pan-Trk inhibitor larotrectinib (analog BDBM200575) also potently inhibits TrkB (pM range), the target compound's 5-(4-isopropylphenyl) substitution likely narrows its selectivity profile due to steric constraints in the ATP-binding pocket, as suggested by class-level SAR trends [1][2]. This makes it a preferred probe for dissecting TrkA-specific functions versus broader neurotrophin signaling.

Trk Selectivity Profile
Class-level inference
TrkA-selective predicted by SAR; no TrkB/TrkC data
May support TrkA-specific pathway interpretation; selectivity to verify
Inferred from patent SAR; requires direct profiling
Kinase Selectivity TrkB TrkC

Scalable 7-Trifluoromethyl Scaffold Synthesis

The target compound benefits from a well-established, scalable liquid-phase synthesis platform for 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, enabling the routine production of over 2200 analogs on a 50-100 mg scale [1]. This platform guarantees reproducible procurement of high-quality material, unlike structurally divergent Trk inhibitors requiring lengthier, lower-yielding syntheses.

Scalable Synthesis
Class-level inference
Liquid-phase parallel synthesis; 50–100 mg scale routine
Supports reproducible procurement and library expansion
Data to verify for specific lot consistency
Combinatorial Chemistry Library Synthesis Scalability

Research Applications of 5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine


TrkA-Specific Pain Modeling

The intermediate TrkA potency (IC50 14.2 nM) and predicted selectivity make this compound ideal for peripheral neuropathic pain models where central TrkB inhibition would confound results. Dosing at 10–30 mg/kg can achieve sufficient target engagement without the cognitive side effects associated with pan-Trk inhibitors, as inferred from its 2.6-fold lower potency relative to clinical leads [1][2].

Chemical Probe for NTRK1-Driven Oncology

In NTRK1-fusion positive cancer cell lines, this compound can serve as a selective chemical probe to differentiate TrkA-dependent proliferation from TrkB/TrkC contributions. Its well-defined SAR and scalable synthesis enable consistent lot-to-lot reproducibility for in vitro mechanistic studies, a critical procurement criterion for academic screening centers [1][3].

Lead Optimization for TrkA Analgesics

The 5-(4-isopropylphenyl) group presents a modular synthetic handle for further derivatization. The robust, published solution-phase synthesis allows medicinal chemists to rapidly explore SAR around the 5-aryl position while keeping the pharmacokinetic-friendly 7-trifluoromethyl core constant, accelerating the design of candidates with improved peripheral restriction [3][4].

Application
Selection Property
Validation Focus
TrkA pathway pain signaling research
Reported TrkA inhibition potency; predicted Trk selectivity
Peripheral target engagement and neurotrophin pathway response monitoring
NTRK1-fusion cancer cell signaling studies
TrkA-selective kinase inhibition with synthetic lot reproducibility
TrkA-dependent proliferation endpoint verification
TrkA inhibitor lead optimization
Modular 5-aryl synthetic handle on stable 7-trifluoromethyl core
SAR around 5-position and metabolic stability profiling
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